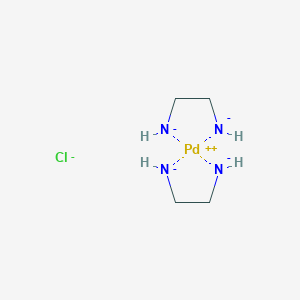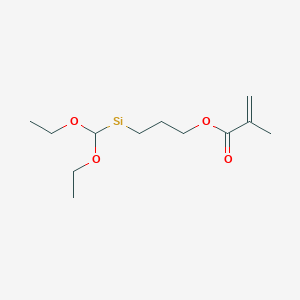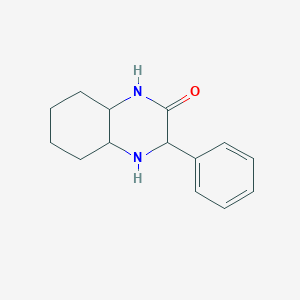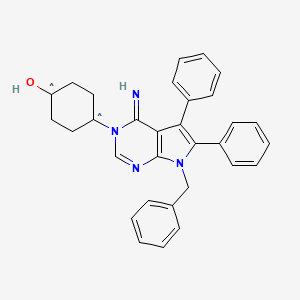![molecular formula C14H21ClN4 B12349236 N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine CAS No. 1856085-17-0](/img/structure/B12349236.png)
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound with a complex structure that includes a dimethylamino group attached to a benzyl ring, which is further connected to an ethyl-pyrazol-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzyl chloride with 1-ethyl-1H-pyrazol-4-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
作用機序
The mechanism of action of N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzylamine
- N-[4-(Dimethylamino)benzyl]-1-isopropyl-1H-pyrazol-4-amine
- N-[4-(Dimethylamino)benzyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
Uniqueness
N-[4-(Dimethylamino)benzyl]-1-ethyl-1H-pyrazol-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
1856085-17-0 |
|---|---|
分子式 |
C14H21ClN4 |
分子量 |
280.79 g/mol |
IUPAC名 |
N-[[4-(dimethylamino)phenyl]methyl]-1-ethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4.ClH/c1-4-18-11-13(10-16-18)15-9-12-5-7-14(8-6-12)17(2)3;/h5-8,10-11,15H,4,9H2,1-3H3;1H |
InChIキー |
UZGGRWSJSZABRM-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349173.png)
![2,2,2-trifluoro-N-[3-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]acetamide](/img/structure/B12349177.png)



![N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12349200.png)




